molecular formula C9H7ClN2O2 B2547646 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1268520-94-0

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B2547646
CAS RN: 1268520-94-0
M. Wt: 210.62
InChI Key: CZGSUTJSOKUICO-UHFFFAOYSA-N
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Description

“5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H7CLN2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound is part of the imidazo[1,2-a]pyridine class, which has been identified as having significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .


Molecular Structure Analysis

The molecular structure of “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is characterized by a fused bicyclic 5,6 heterocycle . The IUPAC name for this compound is 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid”, have been used in various chemical reactions. For instance, 3-Amino-imidazo[1,2-a]-pyridines have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for Mtb drug development .


Physical And Chemical Properties Analysis

The compound “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” has a molecular weight of 210.62 .

Scientific Research Applications

Antitubercular Activity

Radical Reactions and Functionalization

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid It’s known that imidazo[1,2-a]pyridine analogues have been recognized as significant agents against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

The specific mode of action of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against mdr-tb and xdr-tb .

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine analogues have been used in medicinal chemistry for their wide range of applications .

Pharmacokinetics

The ADME properties of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid It’s known that some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The molecular and cellular effects of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine analogues have been shown to significantly reduce bacterial load in an acute tb mouse model .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid It’s known that the direct functionalization of imidazo[1,2-a]pyridine derivatives has been considered as one of the most efficient strategies for the construction of these compounds .

Future Directions

Imidazo[1,2-a]pyridines, including “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid”, have been recognized for their wide range of applications in medicinal chemistry . They have been identified as having significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting potential future directions in the development of new TB drugs .

properties

IUPAC Name

5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-4-2-3-6(10)12(5)7/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGSUTJSOKUICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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